2-Bromo-3-nitrobenzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
2-bromo-3-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO4S/c7-6-4(9(10)11)2-1-3-5(6)14(8,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRIAWJTBQVISY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)Cl)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization and Sulfonyl Chloride Formation via Diazonium Salt Intermediate
A patented method describes the preparation of substituted benzene sulfonyl chlorides, including bromo-nitro derivatives, through a diazotization-sulfonylation sequence starting from 2-bromoaniline:
Step 1: Diazotization
- 2-Bromoaniline (1 mol) is dissolved in hydrochloric acid and water and cooled to -5 °C.
- Sodium nitrite solution is added slowly while maintaining temperature below 0 °C to form the diazonium salt.
- Sodium fluoborate is added to precipitate the diazonium fluoborate salt, which is filtered and dried.
Step 2: Sulfonyl Chloride Formation
- Thionyl chloride (2 mol) is added dropwise to water and cooled to 0 °C.
- Cuprous chloride catalyst is added.
- The diazonium fluoborate salt is added in batches at -5 to 0 °C and allowed to react overnight.
- The product is extracted with ethyl acetate, washed sequentially with sodium carbonate solution, water, and brine.
- Concentration and crystallization yield 2-bromobenzenesulfonyl chloride with a yield of approximately 79.4%.
Nitration to introduce the nitro group can be done prior or post this sequence depending on the desired substitution pattern.
This method provides high purity and good yield, with characterization confirmed by HPLC and NMR.
Sulfonation Using Chlorosulfonic Acid on 2-Bromo-5-nitrobenzene
Another common industrial and laboratory method involves direct sulfonation of 2-bromo-5-nitrobenzene using chlorosulfonic acid:
-
- Benzene is first nitrated to nitrobenzene.
- Subsequent bromination yields 2-bromo-5-nitrobenzene.
- Sulfonation with chlorosulfonic acid introduces the sulfonyl chloride group at position 1.
-
- Sulfonation is carried out under controlled temperature (0–50 °C).
- Catalysts such as N,N-dimethylformamide (DMF) can be used to enhance reactivity.
- Purification involves recrystallization or chromatography to achieve >95% purity.
-
- Sequential aqueous washes with cold water, saturated sodium bicarbonate, and brine remove residual reagents and acidic byproducts.
- Final drying and storage under inert atmosphere prevent hydrolysis of the sulfonyl chloride group.
This method is scalable for industrial production with optimized reaction parameters to maximize yield and purity.
Comparative Data Table of Preparation Methods
Research Findings and Optimization Notes
- Temperature Control: Maintaining low temperatures (-5 to 0 °C) during diazotization and sulfonylation prevents side reactions and decomposition, improving yield and purity.
- Catalysis: Cuprous chloride catalyzes the sulfonyl chloride formation from diazonium salts, enhancing reaction efficiency.
- Purification: Sequential washing with sodium carbonate neutralizes acidic impurities; brine washes remove polar contaminants; crystallization yields pure product.
- Storage: The sulfonyl chloride group is moisture-sensitive; storage under inert atmosphere at low temperature (-20 °C) in amber containers prevents hydrolysis.
- Spectroscopic Characterization: ¹H-NMR, FT-IR, and elemental analysis confirm substitution pattern and purity. Key IR bands include S=O stretches (~1370 cm⁻¹) and NO₂ vibrations (~1520–1350 cm⁻¹).
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-nitrobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions where the bromine or nitro group can be replaced by other substituents.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Bromination: Bromine (Br2) and a Lewis acid catalyst like FeBr3.
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) for introducing the nitro group.
Nucleophilic Substitution: Amines or alcohols under basic conditions.
Major Products Formed
Scientific Research Applications
2-Bromo-3-nitrobenzene-1-sulfonyl chloride is used in several scientific research applications, including:
Chemistry: As a reagent in the synthesis of complex organic molecules.
Biology: In the modification of biomolecules for studying biological processes.
Medicine: Potential use in the development of pharmaceuticals and drug intermediates.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-nitrobenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in the synthesis of complex molecules and in modifying biomolecules .
Comparison with Similar Compounds
Research Findings
- Catalytic Efficiency: A 2020 study compared sulfonation rates of primary amines using Nosyl-Cl and this compound. The latter exhibited 40% lower yield due to steric interference but allowed selective bromination in one-pot reactions .
- Thermal Stability : Differential scanning calorimetry (DSC) revealed that this compound decomposes at 102°C, whereas 3-bromo-4-nitrobenzenesulfonyl chloride is stable up to 120°C, attributed to reduced intramolecular strain .
Biological Activity
2-Bromo-3-nitrobenzene-1-sulfonyl chloride (C₆H₃BrClNO₄S) is an organic compound notable for its unique molecular structure, featuring a bromine atom, a nitro group, and a sulfonyl chloride group attached to a benzene ring. This structure allows it to serve as a versatile electrophile in various chemical reactions, particularly in organic synthesis and pharmaceutical applications. Recent studies have begun to explore its biological activity, particularly its potential antimicrobial properties and interactions with biological targets.
- Molecular Formula : C₆H₃BrClNO₄S
- Molecular Weight : Approximately 300.51 g/mol
- Functional Groups : Bromine, nitro, sulfonyl chloride
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Derivatives of nitrobenzene sulfonamides have shown efficacy against various bacterial strains, suggesting that this compound may also possess similar properties. Notably, docking studies have indicated that related compounds could interact with enzymes involved in DNA replication, highlighting their potential as antibacterial agents.
Case Studies and Research Findings
- Antibacterial Activity : A study focusing on the structure-activity relationship (SAR) of nitro-substituted benzenes revealed that the presence of an electron-withdrawing nitro group at specific positions enhances antibacterial efficacy against Gram-positive and Gram-negative bacteria . This suggests that this compound may be a candidate for further exploration in antimicrobial drug development.
- Cytotoxicity and Apoptosis Induction : In related research on compounds with similar structural motifs, studies demonstrated that certain derivatives were effective in inducing apoptosis in cancer cell lines. For example, compounds with nitro groups were noted for their ability to trigger apoptosis markers such as PARP cleavage and caspase activation in tumor tissues . This indicates the potential of this compound in cancer treatment.
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride | C₆H₃BrClFNO₄S | Contains fluorine; different electronic properties |
| 4-Chloro-3-nitrobenzenesulfonyl chloride | C₆H₄ClNO₄S | Lacks bromine; used in different synthetic routes |
| 3-Nitrobenzenesulfonyl chloride | C₆H₅ClNO₄S | No halogen substituents; simpler structure |
The distinctive combination of bromine and nitro groups along with the sulfonyl chloride functionality in this compound contributes to its unique reactivity patterns and potential applications in drug design and synthesis that may not be achievable with other derivatives.
Q & A
Basic: What are the key physical properties of 2-bromo-3-nitrobenzene-1-sulfonyl chloride, and how do they inform experimental handling?
Answer:
The compound has a molecular weight of 300.514 g/mol , density of 2.0±0.1 g/cm³ , and melting point of 97°C . Its boiling point (358.3±32.0°C ) and flash point (170.5±25.1°C ) suggest thermal instability at high temperatures, necessitating controlled heating in reactions. The sulfonyl chloride group is hygroscopic and reactive, requiring anhydrous storage (e.g., under nitrogen or desiccated conditions) and low temperatures (0–6°C), as seen in analogous sulfonyl chlorides .
Basic: What spectroscopic techniques are optimal for characterizing this compound?
Answer:
- NMR : Use H/C NMR to identify aromatic protons (δ 7.5–8.5 ppm) and confirm substitution patterns. The bromine and nitro groups induce deshielding, shifting peaks predictably.
- FT-IR : Look for S=O stretches (~1370 cm⁻¹ and 1150 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (~1520 cm⁻¹ and 1350 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 299.88 (M⁻–Cl) and isotopic patterns from bromine .
Advanced: How do steric and electronic effects of the bromo and nitro groups influence nucleophilic substitution reactions at the sulfonyl chloride site?
Answer:
The meta -nitro group is electron-withdrawing, enhancing the electrophilicity of the sulfonyl chloride. However, the ortho -bromo group introduces steric hindrance, potentially slowing reactions with bulky nucleophiles (e.g., amines). Kinetic studies using HPLC or in situ IR can quantify reactivity differences compared to less-substituted analogs (e.g., benzene sulfonyl chloride). Computational modeling (DFT) further clarifies transition-state geometries .
Advanced: How can researchers resolve contradictions in reported melting points or purity data for this compound?
Answer:
Discrepancies often arise from impurities (e.g., residual solvents, byproducts). Methodologies include:
- DSC (Differential Scanning Calorimetry) : Accurately determines melting point ranges while identifying polymorphs.
- HPLC-PDA : Quantifies purity and detects trace impurities (>99% purity requires gradient elution with UV detection at 254 nm).
- Elemental Analysis : Validates stoichiometry (C, H, N, S, Br, Cl) against theoretical values .
Advanced: What strategies mitigate hydrolysis of the sulfonyl chloride group during storage or reaction?
Answer:
- Storage : Use moisture-resistant packaging (e.g., flame-sealed ampules) and store at –20°C under inert gas.
- Reaction Conditions : Employ aprotic solvents (e.g., dichloromethane, THF) and molecular sieves. For aqueous-phase reactions, activate the sulfonyl chloride in situ using reagents like PCl₅ .
Advanced: How does this compound serve as a precursor for synthesizing sulfonamides or sulfonate esters?
Answer:
- Sulfonamides : React with amines (e.g., primary/secondary amines) in dichloromethane at 0–25°C. Monitor via TLC (eluent: ethyl acetate/hexane).
- Sulfonate Esters : Use alcohols with a base (e.g., pyridine) to scavenge HCl. Optimize yields by varying temperature (25–60°C) and solvent polarity .
Advanced: What are the challenges in scaling up reactions involving this compound?
Answer:
- Exothermicity : The sulfonyl chloride’s reactivity may cause runaway reactions. Use controlled addition (e.g., syringe pumps) and inline cooling.
- Byproduct Management : Bromide and nitro byproducts require quenching (e.g., NaHCO₃ washes) and specialized waste disposal.
- Purification : Column chromatography may be inefficient; recrystallization from ethanol/water is preferred for large-scale purity .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hood use are mandatory due to corrosive and lachrymatory risks.
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.
- Toxicity : Monitor for respiratory irritation; LC-MS analysis of air samples ensures workplace safety .
Advanced: How can computational chemistry predict the reactivity of this compound in novel reactions?
Answer:
- DFT Calculations : Model transition states for sulfonate ester formation or amine substitutions. Software like Gaussian or ORCA can predict activation energies and regioselectivity.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction rates (e.g., polar vs. nonpolar solvents) .
Advanced: What analytical methods confirm the absence of dimerization or oligomerization during storage?
Answer:
- Size-Exclusion Chromatography (SEC) : Detects high-molecular-weight species.
- MALDI-TOF MS : Identifies oligomers via mass differences (e.g., multiples of 300.514 g/mol).
- H NMR Linewidth Analysis : Broadened peaks suggest aggregation in solution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
